molecular formula C7H6BrClO2S B8713992 Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate CAS No. 229342-84-1

Methyl 4-(bromomethyl)-3-chlorothiophene-2-carboxylate

Cat. No. B8713992
M. Wt: 269.54 g/mol
InChI Key: QPKMILNWXPTHEY-UHFFFAOYSA-N
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Patent
US06140351

Procedure details

To 2-methoxycarbonyl-3-chloro-4-methylthiophene (0.25 g, 1.3 mmol) in dry benzene (25 mL) were added N-bromosuccinimide (0.28 g, 1.6 mmol) and benzoyl peroxide (0.03 g, 0.13 mmol). The mixture was refluxed while irradiating with a 250 Watt lamp. After 2 hours the reaction was cooled and concentrated of all volatiles in vacuo. Purification by flash chromatography on silica gel afforded 0.20 g (58% yield) of 2-methoxycarbonyl-3-chloro-4-(bromomethyl)thiophene as a white solid; NMR (CDCl3) 7.6 (s, 1), 4.4 (s, 2), 3.9 (s, 3) ppm.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH3:11])[C:9]=1[Cl:10])=[O:4].[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:11][Br:12])[C:9]=1[Cl:10])=[O:4]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
COC(=O)C=1SC=C(C1Cl)C
Name
Quantity
0.28 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
CUSTOM
Type
CUSTOM
Details
while irradiating with a 250 Watt lamp
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the reaction was cooled
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated of all volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=C(C1Cl)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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